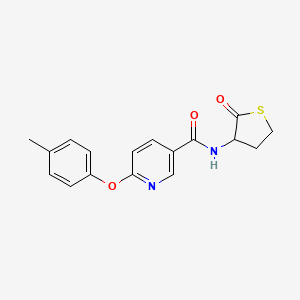

6-(4-甲基苯氧基)-N-(2-氧代四氢-3-噻吩基)烟酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The research on 6-substituted nicotinamide derivatives has led to the discovery of compounds with significant biological activity. In particular, the substituted N-phenyl nicotinamides have been identified as potent inducers of apoptosis, which is a process of programmed cell death crucial in cancer treatment. These compounds have been shown to be active in both growth inhibition assays and in inducing apoptosis in cancer cells, including T47D breast cancer cells and MES-SA/DX5 cells, which are resistant to paclitaxel due to overexpression of p-glycoprotein .

Synthesis Analysis

The synthesis of these compounds involves creating derivatives of nicotinamide with various substituents on the phenyl ring. The structure-activity relationship (SAR) studies have been crucial in optimizing the potency of these compounds. For instance, a 20-fold increase in potency was observed from an initial screening hit to the lead compound, which demonstrates the effectiveness of SAR in the development of more potent inducers of apoptosis .

Molecular Structure Analysis

The molecular structure of these compounds plays a significant role in their biological activity. A quantitative structure-activity relationship (QSAR) study on a series of 6-{4-[(3-fluorobenzyl)oxy]phenoxy}nicotinamide derivatives revealed that the inhibitory activity against the sodium-calcium exchanger (NCX) is dependent on the hydrophobicity and the shape of the substituent at the 3-position of the phenyl ring . This suggests that subtle changes in the molecular structure can significantly impact the biological activity of these compounds.

Chemical Reactions Analysis

The chemical reactions involved in the biological activity of these compounds include the inhibition of microtubule polymerization, which is a common target for anticancer agents. The N-phenyl nicotinamides were found to inhibit microtubule polymerization in vitro, which is associated with their ability to induce apoptosis in cancer cells . Additionally, the inhibition of NCX, particularly the reverse mode, is another chemical reaction that these compounds can modulate, which is important in the context of heart failure and reperfusion injury .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, such as hydrophobicity and molecular shape, are critical for their biological activity. The QSAR study indicates that these properties are key factors in the inhibition of reverse NCX activity, which is important for the prevention and treatment of reperfusion arrhythmias, myocardial contracture, and necrosis . The potency of these compounds in various assays, such as caspase activation and growth inhibition, also reflects their chemical properties and their potential as therapeutic agents .

科学研究应用

代谢调节和酶抑制

- 烟酰胺化合物,包括类似物和衍生物,在调节代谢途径中发挥着重要作用。例如,已经发现了烟酰胺 N-甲基转移酶 (NNMT) 抑制剂,展示了广泛的活性范围,并促进了对药物设计至关重要的构效关系的深入了解,旨在针对代谢和慢性疾病(Neelakantan 等,2017 年) Neelakantanetal.,2017.

疾病治疗中的治疗潜力

- 烟酰胺基化合物已在各种疾病模型中评估其治疗潜力,包括癌症和传染病。例如,一项关于呋喃胺的氮杂类似物(包括烟酰胺结构)的合成和抗原生动物活性的研究,强调了对锥虫属和疟原虫属物种的有效体外活性,以及在小鼠模型中的体内功效(Ismail 等,2003 年) Ismailetal.,2003.

在凋亡和细胞机制中的作用

- 对 N-苯基烟酰胺的研究已经发现它们是一类新型的有效凋亡诱导剂,对癌症治疗具有重要意义。构效关系 (SAR) 研究已经导致了增强效力的化合物的鉴定,为凋亡的分子机制提供了有价值的见解(Cai 等,2003 年) Caietal.,2003.

对细胞生物能量学的影响

- 烟酰胺磷酸核糖转移酶 (NAMPT) 在细胞生物能量学中的作用强调了烟酰胺在细胞代谢中的重要性及其作为治疗靶点的潜力。代谢组学分析已用于研究 NAMPT 抑制对人癌细胞的代谢影响,突出了该酶在细胞能量代谢中的关键作用以及靶向治疗的潜力(Tolstikov 等,2014 年) Tolstikovetal.,2014.

未来方向

属性

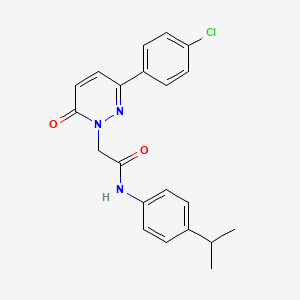

IUPAC Name |

6-(4-methylphenoxy)-N-(2-oxothiolan-3-yl)pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O3S/c1-11-2-5-13(6-3-11)22-15-7-4-12(10-18-15)16(20)19-14-8-9-23-17(14)21/h2-7,10,14H,8-9H2,1H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMGCWPXHQCXYHS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OC2=NC=C(C=C2)C(=O)NC3CCSC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-chloro-2-methylphenyl)-2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2523027.png)

![3-Methyl-7-[2-methyl-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propyl]-8-pyrrolidin-1-ylpurine-2,6-dione](/img/structure/B2523029.png)

![(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl)(morpholino)methanone](/img/structure/B2523031.png)

![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-oxo-3-pyrrolidinecarbaldehyde O-methyloxime](/img/structure/B2523033.png)

![2-[5-(5-Methyl-1,2,3,4-tetraazol-2-yl)adamantanyl]acetyl chloride](/img/structure/B2523036.png)

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)propionamide](/img/structure/B2523038.png)

![N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2523044.png)

![2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2523045.png)

![ethyl 7-hydroxy-3-(4-methoxyphenyl)-8-[(2-methylpiperidin-1-yl)methyl]-4-oxo-4H-chromene-2-carboxylate](/img/structure/B2523049.png)